[1-(4-Bromophenyl)ethyl](butyl)amine
Description
1-(4-Bromophenyl)ethylamine is a secondary amine featuring a 4-bromophenyl group attached to an ethyl backbone and a butyl substituent. Its molecular formula is C₁₂H₁₈BrN, with a molecular weight of 272.18 g/mol. The compound is synthesized via lithium-halogen exchange using 1-bromo-4-butylbenzene in tetrahydrofuran (THF) at −78 °C, yielding a yellow oil with a moderate efficiency of 67% .
Properties
Molecular Formula |
C12H18BrN |
|---|---|
Molecular Weight |
256.18 g/mol |
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]butan-1-amine |
InChI |
InChI=1S/C12H18BrN/c1-3-4-9-14-10(2)11-5-7-12(13)8-6-11/h5-8,10,14H,3-4,9H2,1-2H3 |
InChI Key |
GQXYGILLOMRNCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)ethylamine typically involves the reaction of 4-bromoacetophenone with butylamine under reductive amination conditions. The process can be summarized as follows:
Formation of the imine intermediate: 4-bromoacetophenone reacts with butylamine to form an imine intermediate.
Reduction of the imine: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield 1-(4-Bromophenyl)ethylamine.
Industrial Production Methods: Industrial production methods for 1-(4-Bromophenyl)ethylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(4-Bromophenyl)ethylamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: : 1-(4-Bromophenyl)ethylamine is used as a building block in organic synthesis for the preparation of more complex molecules . Biology : The compound can be used in the study of biological systems and interactions due to its structural similarity to naturally occurring amines. Medicine Industry : Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)ethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogues
- 1-(4-Bromophenyl)ethylamine (C₈H₁₀BrN): This primary amine lacks the butyl group but shares the 4-bromophenyl-ethylamine backbone. It serves as a precursor in hydroamination reactions and exhibits amine-like odor .
[(4-Bromophenyl)methyl][1-(3-fluorophenyl)ethyl]amine (C₁₅H₁₅BrFN):
This analogue substitutes the butyl group with a fluorophenyl-ethyl moiety. The fluorine atom increases electronegativity, which may alter solubility and binding affinity in biological systems compared to the purely aliphatic butyl group in the target compound .
Alkyl Chain Variations
- Such structural differences highlight how alkyl branching impacts molecular interactions in organic synthesis .
- 1-(4-Butylphenyl)-1-(4-methoxyphenyl)ethan-1-amine (C₁₉H₂₅NO): The methoxy group enhances electron-donating capacity, which could stabilize intermediates in electrophilic aromatic substitution reactions—a property absent in the bromophenyl group of the target compound .
Aromatic and Biphenyl Derivatives
- N-(4-Bromophenyl)-[1,1'-biphenyl]-4-amine (C₁₈H₁₄BrN):
The biphenyl extension increases π-conjugation, making this compound suitable for applications in organic electronics , such as charge transport layers. In contrast, the target compound’s simpler structure may prioritize synthetic accessibility over electronic properties .
Heterocyclic Amines
- 1-(4-Bromophenyl)-4-morpholinobutan-1-amine (C₁₄H₂₁BrN₂O): Incorporation of a morpholine ring introduces a cyclic tertiary amine, enhancing water solubility and enabling chelation in metal-catalyzed reactions. The target compound’s butyl group, however, offers lipophilicity, favoring membrane permeability in pharmacological contexts .
4-(4-Bromophenyl)-thiazol-2-amine derivatives :
Thiazole rings confer antimicrobial and anticancer activity due to their heterocyclic aromaticity. The target compound lacks such bioactivity reports but may serve as a scaffold for future derivatization .
Comparative Data Table
| Compound Name | Key Substituents | Molecular Formula | Synthesis Yield/Reaction Efficiency | Notable Properties/Applications | Reference |
|---|---|---|---|---|---|
| 1-(4-Bromophenyl)ethylamine | 4-Bromophenyl, Butyl | C₁₂H₁₈BrN | 67% | Moderate lipophilicity | |
| 1-(4-Bromophenyl)ethylamine | 4-Bromophenyl | C₈H₁₀BrN | Not reported | Precursor for hydroamination | |
| 1-(4-Bromophenyl)-4-morpholinobutan-1-amine | 4-Bromophenyl, Morpholine | C₁₄H₂₁BrN₂O | 18:1 diamine ratio | High water solubility | |
| IIIa (Oxadiazole derivative) | 4-Bromophenyl, Oxadiazole | C₁₇H₁₂BrClN₂O₂ | Not reported | 59.5% anti-inflammatory activity |
Biological Activity
The compound 1-(4-Bromophenyl)ethyl(butyl)amine is a substituted amine that features a bromophenyl group and a butyl chain attached to an ethyl backbone. This structure positions it within a significant category of organic molecules that are explored for their pharmacological properties. The presence of the bromine atom on the para position of the phenyl ring may influence both its chemical reactivity and biological activity, making it a candidate for various medicinal applications.
Chemical Structure
The molecular formula for 1-(4-Bromophenyl)ethyl(butyl)amine can be represented as CHBrN. Its structural features include:
- A bromine atom substituent on the para position of the phenyl ring.
- An ethyl backbone connected to a butyl chain.
Synthesis Methods
Synthesis of this compound can be achieved through several methods, typically involving the reaction of 4-bromobenzyl chloride with butylamine in the presence of a base. Various reaction conditions can affect the yield and purity of the final product, which is crucial for subsequent biological testing.
Pharmacological Potential
1-(4-Bromophenyl)ethyl(butyl)amine has shown potential in various biological assays, suggesting its utility in drug discovery. Its structural similarities to other biologically active compounds allow for comparative analysis regarding its activity.
Comparative Activity Table
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Bromoaniline | Bromine on phenyl ring | Antimicrobial properties |
| 1-(4-Chlorophenyl)ethylamine | Chlorine instead of bromine | Antidepressant effects |
| 2-(4-Bromophenyl)ethanol | Hydroxyl group addition | Analgesic properties |
| 3-(4-Bromophenyl)propan-1-amine | Propane chain instead of butane | Neuroprotective effects |
The unique combination of a butyl chain and a para-brominated phenyl group in 1-(4-Bromophenyl)ethyl(butyl)amine may confer distinct pharmacological properties compared to other similar compounds, influencing its binding affinity and selectivity towards biological targets.
Case Studies and Research Findings
Research has indicated that compounds similar to 1-(4-Bromophenyl)ethyl(butyl)amine exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that brominated compounds often display enhanced antimicrobial properties compared to their non-brominated counterparts. For instance, 4-(4-bromophenyl)-thiosemicarbazide demonstrated increased antibacterial activity attributed to higher electron density on specific functional groups .
- Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective capabilities, suggesting that 1-(4-Bromophenyl)ethyl(butyl)amine may also possess such properties, warranting further exploration in neuropharmacology.
- Antidepressant Effects : Analogous compounds have been linked to antidepressant activities, indicating that the structural features of 1-(4-Bromophenyl)ethyl(butyl)amine could potentially contribute to similar therapeutic effects.
The mechanisms by which 1-(4-Bromophenyl)ethyl(butyl)amine exerts its biological effects are still under investigation. Potential mechanisms include:
- Modulation of neurotransmitter systems, particularly those involving serotonin and norepinephrine.
- Interaction with specific receptor sites, influencing cellular signaling pathways.
- Induction of apoptosis in certain cancer cell lines through specific molecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
